BenchChemオンラインストアへようこそ!

Gitoxigenin

Na⁺/K⁺-ATPase inhibition cardenolide SAR cardiac glycoside pharmacology

Gitoxigenin (CAS 545-26-6) is the essential 16β-hydroxylated cardenolide aglycone for SAR campaigns probing the C16 binding pocket of Na⁺/K⁺-ATPase. Use as the baseline to quantify 16β-esterification potency gains (30-fold for formate, 9-12-fold for acetate). Validated PML agonist (0.04–20 µM) and benchmark cytotoxic standard (TK-10 IC₅₀ 0.13 µM; MCF-7 0.78 µM; HeLa EC₅₀ 2.1 µM). Ideal starting material for microbial diversification to identify cardenolides with improved therapeutic windows.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 545-26-6
Cat. No. B107731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGitoxigenin
CAS545-26-6
Synonyms3β,14,16β-Trihydroxy-5β-card-20(22)-enolide;  (3β,5β,16β)-3,14,16-Trihydroxycard-20(22)-enolide;  16β-Hydroxydigitoxigenin;  NSC 407807
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
InChIInChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1
InChIKeyPVAMXWLZJKTXFW-VQMOFDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gitoxigenin (CAS 545-26-6) Procurement Guide: A 16β‑Hydroxylated Cardenolide with Distinct Na⁺/K⁺‑ATPase and Cytotoxic Profiles


Gitoxigenin (CAS 545‑26‑6, C₂₃H₃₄O₅, MW 390.51) is a steroidal aglycone of the cardenolide class, formally designated 16β‑hydroxydigitoxigenin [REFS‑1]. It constitutes the genin core of the cardiac glycoside gitoxin and is biosynthetically related to digitoxigenin (lacking the 16β‑OH) and digoxigenin (bearing a 12β‑OH) [REFS‑2]. Gitoxigenin inhibits the Na⁺/K⁺‑ATPase pump, the canonical target of cardiac glycosides, and has been identified in multiple Digitalis and Nerium species [REFS‑3]. Beyond its classical cardiotonic association, gitoxigenin demonstrates quantifiable activity in oncology‑relevant assays, including cytotoxicity against human cancer cell lines and activation of the tumor suppressor PML [REFS‑4]. These properties position gitoxigenin as a distinct research tool among cardenolide aglycones.

Why Gitoxigenin Cannot Be Casually Substituted by Digitoxigenin or Other Cardenolide Genins in Na⁺/K⁺‑ATPase‑Dependent Studies


The 16β‑hydroxyl group of gitoxigenin exerts a profound, quantifiable influence on Na⁺/K⁺‑ATPase inhibitory potency relative to the unsubstituted digitoxigenin scaffold [REFS‑1]. In direct equilibrium assays on guinea‑pig heart Na⁺/K⁺‑ATPase, gitoxigenin is less potent than digitoxigenin, a difference attributed to intramolecular constraints imposed by the 16β‑OH on the lactone ring orientation [REFS‑2]. Conversely, chemical derivatization of this same 16β‑position—e.g., formylation to yield gitaloxigenin—increases potency 41‑fold over gitoxigenin and 5‑fold over digitoxigenin [REFS‑3]. This positional sensitivity means that gitoxigenin is not an interchangeable analog of digitoxigenin; it occupies a distinct region of the structure‑activity landscape, making it essential for experiments probing the role of the 16β‑substituent in cardenolide‑target interactions.

Quantitative Differentiation of Gitoxigenin from Digitoxigenin, Digoxigenin, and Other Cardenolides: Head‑to‑Head and Cross‑Study Comparisons


Equilibrium Na⁺/K⁺‑ATPase Inhibitory Potency: Gitoxigenin Is Less Potent than Digitoxigenin and Digoxigenin, Underscoring the Impact of the 16β‑OH Group

In equilibrium inhibition assays using guinea‑pig heart Na⁺/K⁺‑ATPase, the rank order of aglycone potency was gitaloxigenin > digitoxigenin > ouabagenin > digoxigenin > gitoxigenin > diginatigenin [REFS‑1]. Gitoxigenin (16β‑hydroxydigitoxigenin) is less potent than both digitoxigenin (lacking the 16β‑OH) and digoxigenin (bearing a 12β‑OH). This decreased activity relative to digitoxigenin is attributed to an intramolecular hydrogen bond between the C14 and C16 hydroxyls and an altered D‑ring conformation that displaces the lactone carbonyl oxygen from its optimal binding orientation [REFS‑2].

Na⁺/K⁺-ATPase inhibition cardenolide SAR cardiac glycoside pharmacology

Impact of 16β‑Esterification on Na⁺/K⁺‑ATPase Inhibition: A 30‑Fold Activity Increase for 16β‑Formate Derivatives

Systematic SAR studies on gitoxigenin C16 esters reveal that a 16β‑formate group increases Na⁺/K⁺‑ATPase inhibitory activity 30‑fold compared to the parent gitoxigenin, while a 16β‑acetate group increases activity 9‑12‑fold, and a 16β‑methoxycarbonate decreases activity by two‑thirds [REFS‑1]. These modifications exploit a putative separate binding site on Na⁺/K⁺‑ATPase corresponding to the C16 position [REFS‑2].

structure‑activity relationship cardenolide derivatization Na⁺/K⁺‑ATPase modulation

Cytotoxicity Against Human Cancer Cell Lines: Gitoxigenin IC₅₀ Values Range from 0.13–2.8 µM Across Renal, Breast, and Lung Adenocarcinoma Cells

Gitoxigenin was evaluated in the SRB assay against three human cancer cell lines, yielding IC₅₀ values of 0.13–2.8 µM, with the renal adenocarcinoma TK‑10 line showing the highest sensitivity (0.13 µM) [REFS‑1]. In a separate study using the MTT assay, gitoxigenin displayed an EC₅₀ of 2.1 µM against HeLa cervical cancer cells [REFS‑2]. For context, the structurally related genin digitoxigenin is reported to have IC₅₀ values ranging from nanomolar to low micromolar in various cancer cell lines, though direct side‑by‑side comparisons under identical assay conditions are not available.

anticancer screening cytotoxicity profiling natural product oncology

PML Nuclear Body Activation: Gitoxigenin Induces PML SUMOylation and NB Formation in an NKA‑Dependent Manner, Identified from a High‑Throughput Phenotypic Screen

A high‑throughput phenotypic screen for modulators of promyelocytic leukemia protein (PML) nuclear body (NB) formation identified gitoxigenin as a potent activator of PML [REFS‑1]. Gitoxigenin induces PML protein SUMOylation and NB formation at concentrations as low as 0.04 µM, with effects observable across the dose range up to 20 µM [REFS‑2]. This activity is mechanistically dependent on Na⁺/K⁺‑ATPase inhibition but occurs post‑transcriptionally, distinguishing it from previously described PML activators such as interferons [REFS‑3].

tumor suppressor activation PML nuclear bodies phenotypic screening

Defined Research Applications for Gitoxigenin: Where Quantitative Evidence Supports Its Preferential Selection


Probing the Role of the 16β‑Hydroxyl Group in Cardenolide‑Na⁺/K⁺‑ATPase Interactions

Gitoxigenin is the canonical 16β‑hydroxylated analog of digitoxigenin, enabling direct structure‑activity comparisons. Use gitoxigenin as the baseline compound to quantify the effect of 16β‑esterification on Na⁺/K⁺‑ATPase inhibitory potency; derivatization to the 16β‑formate yields a 30‑fold activity increase, while 16β‑acetate provides a 9‑12‑fold increase [REFS‑1]. This makes gitoxigenin the essential starting material for SAR campaigns exploring the C16 binding pocket on Na⁺/K⁺‑ATPase.

Chemical Probe for PML‑Dependent Tumor Suppressor Activation and SUMOylation Studies

Gitoxigenin activates PML nuclear body formation and PML SUMOylation in a dose‑dependent manner (0.04–20 µM) via an NKA‑dependent, post‑transcriptional mechanism [REFS‑2]. This provides a small‑molecule tool to interrogate PML biology without the transcriptional pleiotropy associated with interferon treatment. Researchers studying acute promyelocytic leukemia, viral restriction, or SUMO‑mediated signaling can employ gitoxigenin as a validated PML agonist.

Reference Cytotoxic Cardenolide in Anticancer Natural Product Screening

Gitoxigenin demonstrates well‑documented IC₅₀ values across multiple human cancer cell lines: TK‑10 (0.13 µM), MCF‑7 (0.78 µM), A‑549 (2.8 µM), and HeLa (EC₅₀ 2.1 µM) [REFS‑3][REFS‑4]. These reproducible metrics allow gitoxigenin to serve as a benchmark comparator when evaluating novel cardenolides or plant‑derived extracts for cytotoxic potential. Its activity range is sufficiently broad to contextualize the potency of newly isolated congeners.

Biotransformation Substrate for Generating Structurally Diverse Cardenolide Libraries

Gitoxigenin undergoes regio‑ and stereoselective biotransformation by the endophytic fungus Alternaria eureka 1E1BL1, yielding five new and three previously identified cardenolides via oxygenation, oxidation, epimerization, and dimethyl acetal formation [REFS‑5]. The resulting metabolites exhibit differential cytotoxicity (e.g., metabolite 8: IC₅₀ 8.25 µM [A549], 1.95 µM [PANC‑1], 3.4 µM [MIA PaCa‑2]) while showing reduced toxicity toward healthy MRC‑5 and HEK‑293 cells up to 10 µM [REFS‑5]. Gitoxigenin is thus a productive entry point for microbial diversification aimed at identifying cardenolides with improved therapeutic windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gitoxigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.